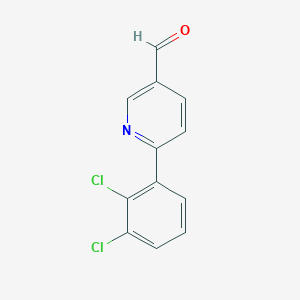
6-(2,3-Dichlorophenyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde, AldrichCPR is a chemical compound with the molecular formula C12H7Cl2NO and a molecular weight of 252.1 . It is a derivative of pyridinecarboxaldehyde, where the pyridine ring is substituted with a 2,3-dichlorophenyl group at the 6-position and an aldehyde group at the 3-position . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde typically involves the reaction of 2,3-dichlorobenzaldehyde with a pyridine derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol . The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
The major products formed from these reactions include the corresponding carboxylic acids, primary alcohols, and substituted phenyl derivatives .
Scientific Research Applications
6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . The compound can also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar compounds to 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde include:
Picolinaldehyde (pyridine-2-carboxaldehyde): This compound has the aldehyde group at the 2-position of the pyridine ring.
Nicotinaldehyde (pyridine-3-carboxaldehyde): This compound has the aldehyde group at the 3-position of the pyridine ring, similar to 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde, but without the dichlorophenyl substitution.
Isonicotinaldehyde (pyridine-4-carboxaldehyde): This compound has the aldehyde group at the 4-position of the pyridine ring.
The uniqueness of 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde lies in the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxaldehydes .
Properties
Molecular Formula |
C12H7Cl2NO |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
6-(2,3-dichlorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-3-1-2-9(12(10)14)11-5-4-8(7-16)6-15-11/h1-7H |
InChI Key |
ZDVDXNJYNFOIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















